molecular formula C8H8BrClO2S B13613317 3-Bromo-2,4-dimethylbenzenesulfonyl chloride

3-Bromo-2,4-dimethylbenzenesulfonyl chloride

Cat. No.: B13613317
M. Wt: 283.57 g/mol
InChI Key: FEEABXGHEPFFGN-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides It is characterized by the presence of a bromine atom, two methyl groups, and a sulfonyl chloride group attached to a benzene ring

Properties

Molecular Formula

C8H8BrClO2S

Molecular Weight

283.57 g/mol

IUPAC Name

3-bromo-2,4-dimethylbenzenesulfonyl chloride

InChI

InChI=1S/C8H8BrClO2S/c1-5-3-4-7(13(10,11)12)6(2)8(5)9/h3-4H,1-2H3

InChI Key

FEEABXGHEPFFGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,4-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 3-bromo-2,4-dimethylbenzene followed by chlorination. The sulfonation step can be carried out using sulfur trioxide or chlorosulfonic acid, which introduces the sulfonyl group onto the aromatic ring. The resulting sulfonic acid derivative is then treated with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of 3-bromo-2,4-dimethylbenzene-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dimethylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amines: React with the sulfonyl chloride group to form sulfonamides.

    Alcohols: React to form sulfonate esters.

    Thiols: React to form sulfonothioates.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

3-Bromo-2,4-dimethylbenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2,4-dimethylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl Chloride: Similar structure but lacks the methyl groups.

    2-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of bromine and methyl groups.

Uniqueness

3-Bromo-2,4-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and the properties of the resulting derivatives. The combination of these substituents can provide distinct steric and electronic effects compared to other sulfonyl chlorides .

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